
2,2,3,3-Tetrafluoropropyl trifluoroacetate
Overview
Description
Cefoxitin sodium salt is a semi-synthetic, broad-spectrum antibiotic derived from cephamycin C, which is produced by the bacterium Streptomyces lactamdurans . It is a second-generation cephalosporin used for intravenous administration to treat serious bacterial infections, including those of the urinary tract, blood, bones, joints, and lower respiratory tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefoxitin sodium salt is synthesized from cephamycin C through a series of chemical reactions. . The synthetic route typically includes the following steps:
Formation of the sodium salt: Cephamycin C is reacted with sodium hydroxide to form the sodium salt.
Methoxylation: The sodium salt is then methoxylated at the 7-alpha position using methanol under controlled conditions.
Purification: The product is purified through crystallization and filtration to obtain cefoxitin sodium salt in its pure form.
Industrial Production Methods: Industrial production of cefoxitin sodium salt involves large-scale fermentation of Streptomyces lactamdurans to produce cephamycin C. The cephamycin C is then chemically modified through the synthetic route described above. The process is optimized for high yield and purity, with strict control over reaction conditions and purification steps .
Chemical Reactions Analysis
Cefoxitin sodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, cefoxitin sodium salt can hydrolyze to form cephamycin C and other degradation products.
Oxidation: Cefoxitin sodium salt can be oxidized to form sulfoxides and sulfones under oxidative conditions.
Substitution: The methoxy group at the 7-alpha position can be substituted with other functional groups under specific reaction conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under controlled temperature and pH conditions.
Major Products:
Hydrolysis: Cephamycin C and other degradation products.
Oxidation: Sulfoxides and sulfones.
Substitution: Derivatives with different functional groups at the 7-alpha position.
Scientific Research Applications
Organic Synthesis
TFPTA serves as a valuable building block in organic synthesis due to its reactive trifluoroacetate group and perfluorinated alkyl chain. It can function as:
- Alkylating Agent : TFPTA can introduce the 2,2,3,3-tetrafluoropropyl group onto various nucleophiles such as amines, alcohols, and phenols. This allows for the incorporation of this specific perfluorinated moiety into diverse organic molecules.
- Trifluoroacetylating Agent : It enables the introduction of a trifluoroacetyl group onto nitrogen or oxygen atoms, which is particularly valuable in pharmaceutical research due to its potential impact on the biological properties of molecules .
Proteomics Research
In proteomics, TFPTA is utilized in a process known as S-trifluoroethylation , where it reacts with cysteine residues in proteins. This modification converts thiol groups (-SH) to S-trifluoroethyl (-SCF2CF3) groups. The benefits include:
- Improved protein stability
- Enhanced protein-protein interactions
- Facilitation of protein identification through mass spectrometry .
Material Science
TFPTA's unique properties make it suitable for various applications in material science:
- Surface Modification : TFPTA can modify surfaces to create low surface energy layers that enhance water repellency and stain resistance.
- Polymer Incorporation : When incorporated into polymers, TFPTA improves thermal and chemical stability, hydrophobicity, and dielectric properties .
Energy Storage Technologies
The compound has shown promise as an electrolyte component in lithium-ion batteries:
- Electrolyte Diluents : TFPTA has been explored as a diluent for high-concentration electrolytes (LHCEs), enhancing performance at low temperatures and improving capacity retention compared to traditional carbonate-based electrolytes .
- Voltage Stability : Studies indicate that LHCEs containing TFPTA exhibit favorable oxidative voltage stability limits (>1.5 V), making them suitable for advanced battery systems .
Case Study 1: Proteomics Application
In a study published in Organic Syntheses, researchers demonstrated the effectiveness of TFPTA in modifying proteins for enhanced stability and identification through mass spectrometry. The results highlighted improved interactions between modified proteins compared to their unmodified counterparts.
Case Study 2: Lithium-Ion Battery Development
Research outlined in Journal of Fluorine Chemistry showcased the use of TFPTA as a diluent in lithium-ion battery electrolytes. The study found that batteries using TFPTA-based electrolytes exhibited superior performance across a range of temperatures compared to traditional electrolyte formulations .
Mechanism of Action
Cefoxitin sodium salt exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, preventing the cross-linkage of peptidoglycan chains necessary for cell wall strength and rigidity . This inhibition leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Cefoxitin sodium salt is unique among cephalosporins due to its high stability against beta-lactamases, which are enzymes produced by bacteria to resist antibiotics . Similar compounds include:
Cefotaxime: Another second-generation cephalosporin with a similar mechanism of action but different spectrum of activity.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity against gram-positive bacteria.
Ceftriaxone: A third-generation cephalosporin with enhanced activity against gram-negative bacteria.
Cefoxitin sodium salt stands out due to its resistance to beta-lactamases and its effectiveness against both gram-positive and gram-negative bacteria .
Biological Activity
2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTFA) is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article aims to provide a detailed overview of the biological activity of TFPTFA, highlighting its mechanisms of action, effects on cellular systems, and relevant case studies.
Chemical Structure and Properties
TFPTFA is characterized by its unique molecular structure, which includes multiple fluorine atoms that impart distinct chemical properties. Its chemical formula can be represented as CF₃C(=O)OCH₂CF₂CHF₂. The presence of the trifluoroacetate moiety contributes to its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of TFPTFA can be attributed to several mechanisms:
- Acidic Properties : TFPTFA exhibits strong acidic characteristics due to the trifluoroacetate group, which can influence cellular processes by altering pH levels in biological environments.
- Fluorine Substitution Effects : The electronegative fluorine atoms can enhance lipophilicity and membrane permeability, facilitating cellular uptake and interaction with biomolecules.
- Reactivity with Biomolecules : TFPTFA may participate in various chemical reactions with proteins and nucleic acids, potentially leading to modifications that affect their function.
1. Cytotoxicity and Cell Viability
A study investigated the cytotoxic effects of TFPTFA on various cell lines. The results indicated that TFPTFA exhibited dose-dependent cytotoxicity, with significant effects observed at higher concentrations. Cell viability assays demonstrated that TFPTFA could induce apoptosis in certain cancer cell lines while having minimal effects on normal cells .
Concentration (µM) | Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
2. Antimicrobial Activity
TFPTFA was evaluated for its antimicrobial properties against a range of pathogens. The compound showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition at low concentrations.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
3. Case Studies
Several case studies have documented the biological implications of TFPTFA:
- Case Study on Drug Delivery Systems : A research group explored the use of TFPTFA as a component in drug delivery formulations. The study highlighted its ability to enhance the solubility and stability of hydrophobic drugs in aqueous environments, improving therapeutic efficacy .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and biodistribution of TFPTFA. Results indicated rapid absorption and distribution in tissues, suggesting potential for targeted therapies .
Environmental Impact
While the focus is primarily on biological activity, it is essential to consider the environmental implications of TFPTFA. Its persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity. Monitoring studies have detected TFPTFA in various environmental matrices, necessitating further research into its long-term effects .
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O2/c6-2(7)4(8,9)1-14-3(13)5(10,11)12/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXXHRSQCJGYQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380243 | |
Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107551-72-4 | |
Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2,3,3-Tetrafluoropropyl trifluoroacetate interact with lithium ions in a localized high-concentration electrolyte (LHCE) system, and what are the downstream effects on electrolyte properties?
A1: this compound (TFPTFA) exhibits a strong interaction with lithium ions (Li+) in LHCEs []. This strong interaction stems from the electron-withdrawing effect of the fluorine atoms in TFPTFA, which increases the partial positive charge on the carbonyl carbon, making it a favorable site for Li+ coordination. As a result, TFPTFA actively participates in the solvation of Li+, becoming part of the solvation cluster alongside the primary solvent. This inclusion of TFPTFA within the solvation cluster influences the overall properties of the electrolyte, particularly ionic conductivity. While the exact impact on conductivity is complex and dependent on diluent concentration, the study suggests that the presence of TFPTFA generally leads to lower ionic conductivity compared to electrolytes using diluents with weaker Li+ interactions, such as 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFETFE) [].
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